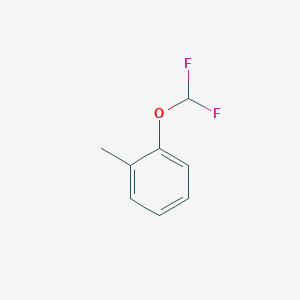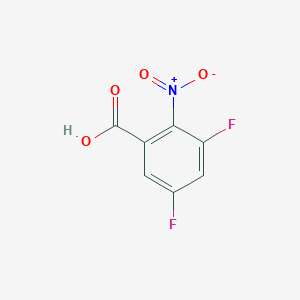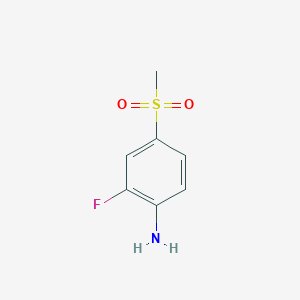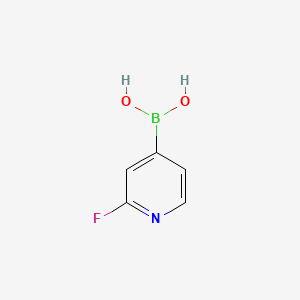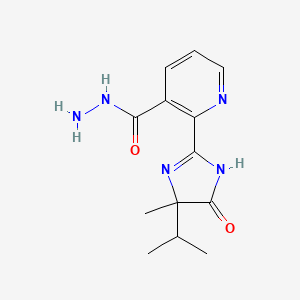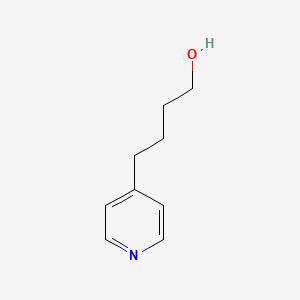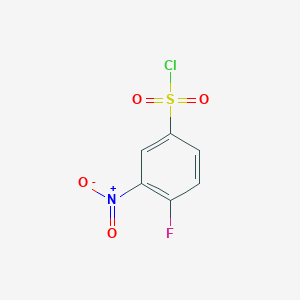
4-Fluoro-3-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
4-Fluoro-3-nitrobenzenesulfonyl chloride is a chemical compound that has been explored for its potential as a building block in the synthesis of various heterocyclic compounds. These compounds are of significant interest in drug discovery due to their diverse biological activities. The compound's unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of nitrogenous heterocycles which are prevalent in many pharmaceutical agents.
Synthesis Analysis
The synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride and its isomers has been described in the literature. One approach involves the chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid to yield 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is a closely related compound . An alternative route to this compound has been reported using bis(4-amino-2chlorophenyl) disulfide as a starting material, followed by a series of reactions including the Schiemann reaction, oxychlorination, and nitration . Another synthesis method for isomeric fluoronitrobenzenesulfonyl chlorides starts from difluoronitrobenzenes, which undergo a regioselective reaction with phenylmethanethiol, followed by oxidative cleavage to yield the sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrobenzenesulfonyl chloride is characterized by the presence of a sulfonyl chloride group, a nitro group, and a fluorine atom attached to a benzene ring. This arrangement of substituents is expected to influence the reactivity and the types of reactions the compound can participate in. The presence of strong electron-withdrawing groups such as the nitro and sulfonyl chloride groups can activate the benzene ring towards nucleophilic aromatic substitution reactions.
Chemical Reactions Analysis
4-Fluoro-3-nitrobenzenesulfonyl chloride is a reactive intermediate that can undergo various chemical reactions. For instance, it can be used in the preparation of substituted nitrogenous heterocycles through immobilization on a polymer support followed by chlorine substitution, reduction of the nitro group, and cyclization to afford compounds like benzimidazoles and quinoxalinones . The compound's reactivity also allows for sequential functionalization, as demonstrated by the synthesis of 2-fluoro-6-nitrobenzenesulfonyl chloride, which shows the synthetic utility of these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-nitrobenzenesulfonyl chloride are influenced by its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a good electrophile for substitution reactions. The nitro group is a strong electron-withdrawing group that adds to the compound's acidity and reactivity. The fluorine atom contributes to the compound's stability and reactivity due to its electronegativity and ability to form strong bonds with carbon. These properties are crucial for the compound's role as a building block in organic synthesis, particularly in the construction of heterocyclic compounds that are important in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
4-Fluoro-3-nitrobenzenesulfonyl chloride is notably used in the synthesis of various key intermediates. For instance, it plays a crucial role in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is further utilized in producing pesticides like herbicidal j7uthiacet-methyL (Xiao-hua Du et al., 2005).
Derivatization in Liquid Chromatography
It is also significant in the field of analytical chemistry, particularly in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS). For example, 4-nitrobenzenesulfonyl chloride, a related compound, was found to be highly effective in increasing the detection responses of estrogens in biological fluids (T. Higashi et al., 2006).
Activation of Hydroxyl Groups in Polymeric Carriers
In the field of biochemistry, 4-Fluorobenzenesulfonyl chloride is used as an activating agent for the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods. This activation is critical for preserving biological functions in therapeutic applications (Y. A. Chang et al., 1992).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Fluoro-3-nitrobenzenesulfonyl chloride is a chemical compound used in the preparation of potent Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play a crucial role in regulating cell death and survival, making them important targets in cancer research.
Result of Action
Compounds synthesized from it have shown strong in vivo antitumor activity , suggesting that it may contribute to the induction of apoptosis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzenesulfonyl chloride. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability.
Propriétés
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONENSZKCGROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382304 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzenesulfonyl chloride | |
CAS RN |
6668-56-0 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


